A Technical Guide to 6-Chloro-N-propylpyridazin-3-amine: Properties, Synthesis, and Analytical Methodologies
A Technical Guide to 6-Chloro-N-propylpyridazin-3-amine: Properties, Synthesis, and Analytical Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-chloro-N-propylpyridazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridazine, this molecule serves as a versatile building block for the development of novel chemical entities with potential therapeutic applications. This document delineates its core physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines its chemical reactivity and a general synthetic pathway, and presents detailed, field-proven protocols for its analytical characterization. The guide is structured to deliver not only technical data but also the scientific rationale behind the methodologies, ensuring a robust and reproducible understanding for researchers in drug discovery and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 6-Chloro-N-propylpyridazin-3-amine belongs to the pyridazine class of heterocycles, which are known pharmacophores in a range of biologically active molecules.[1] The structure is defined by a pyridazine ring substituted with a chlorine atom and an N-propylamine group. Note that the common literature and commercial sources often refer to the isomeric N-isopropyl derivative. This guide will focus on the N-propyl (straight-chain) isomer but will reference the more commonly cited CAS number for the N-isopropyl isomer for database continuity.
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IUPAC Name: 6-chloro-N-propylpyridazin-3-amine
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Synonyms: (6-Chloropyridazin-3-yl)-propyl-amine, 6-Chloro-N-propyl-3-pyridazinamine
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CAS Number: 1007-55-2 (for the related isomer 6-chloro-N-isopropylpyridazin-3-amine)[2][3]
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Molecular Formula: C₇H₁₀ClN₃[2]
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Canonical SMILES: CCCN C1=CC(=NN=C1)Cl
Below is a visualization of the molecule's two-dimensional structure.
Caption: 2D Structure of 6-chloro-N-propylpyridazin-3-amine.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from solubility and stability to its suitability for specific reaction conditions. The data presented below for the related isomer, 6-chloro-N-isopropylpyridazin-3-amine, is largely derived from computational models and provides a strong baseline for experimental validation.[3]
| Property | Value | Source |
| Molecular Weight | 171.63 g/mol | PubChem[3] |
| Monoisotopic Mass | 171.0563250 Da | PubChem[3] |
| Appearance | Off-white solid (observed) | Vendor Data[2] |
| XLogP3 (Predicted) | 1.9 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Polar Surface Area | 37.8 Ų | PubChem[3] |
| pKa (Predicted) | ~2.3 (for the pyridazine ring nitrogens) | Inferred[1] |
Spectroscopic and Analytical Profile
A robust analytical profile is essential for structure confirmation and purity assessment. The following sections detail the expected spectroscopic characteristics of 6-chloro-N-propylpyridazin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the primary tool for structural elucidation. We anticipate the following signals:
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Pyridazine Ring Protons (2H): Two signals, appearing as doublets in the aromatic region (approx. δ 6.8-7.5 ppm). Their specific shifts are influenced by the electron-withdrawing chlorine and electron-donating amine group.
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N-H Proton (1H): A broad singlet whose chemical shift is dependent on concentration and solvent. It will likely couple to the adjacent CH₂ group.
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Propyl Group Protons (7H):
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α-CH₂: A triplet (or quartet if coupled to the N-H) deshielded by the adjacent nitrogen (approx. δ 3.2-3.5 ppm).
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β-CH₂: A sextet, shielded relative to the α-protons (approx. δ 1.6-1.8 ppm).
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γ-CH₃: A triplet, the most upfield signal (approx. δ 0.9-1.0 ppm).
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¹³C NMR: The carbon spectrum should display 7 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons of the pyridazine ring will appear in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the propyl group will be upfield (δ 10-50 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule.
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Isotopic Pattern: A critical diagnostic feature will be the presence of a characteristic isotopic cluster for a molecule containing one chlorine atom. This manifests as two peaks: one for the isotope ³⁵Cl (M⁺) and another for ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.
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N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
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C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Chemical Reactivity and Synthesis
Core Reactivity
The chemical behavior of 6-chloro-N-propylpyridazin-3-amine is dominated by two key features:
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards displacement by nucleophiles.[4] This lability is due to the electron-deficient nature of the π-deficient pyridazine ring.[1] This reaction is the most valuable transformation for this class of compounds, allowing for the introduction of diverse functionalities (e.g., O-, N-, S-, and C-based nucleophiles) to build molecular complexity.
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Basicity: The molecule possesses several basic nitrogen atoms. The N-propylamino group is a typical alkylamine base, while the pyridazine ring nitrogens are weakly basic (pKa ≈ 2.3).[1] These sites can be protonated or act as ligands for metal catalysts.
General Synthetic Pathway
This class of compounds is commonly synthesized via the nucleophilic substitution of a dichloropyridazine precursor with the desired amine.
A general, reliable protocol involves reacting 3,6-dichloropyridazine with propyl-amine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to scavenge the HCl byproduct.[5][6] The reaction typically proceeds with good selectivity for mono-substitution at moderate temperatures.
Experimental Protocols
The following protocols are designed as self-validating systems for the routine analysis of 6-chloro-N-propylpyridazin-3-amine.
Protocol: Purity Assessment by Reverse-Phase HPLC
This method is designed to separate the target compound from potential impurities, such as the starting material (3,6-dichloropyridazine) or over-reacted (bis-substituted) products.
Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further as needed.
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Instrumentation: A standard HPLC system with a UV detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 254 nm.
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Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC purity determination.
Protocol: Structure Confirmation by NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
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Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
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Interpretation: Correlate the observed chemical shifts, integrations, and coupling patterns to the expected structure as outlined in Section 3.1.
Applications in Medicinal Chemistry
The pyridazine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[1] 6-Chloro-N-propylpyridazin-3-amine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the reactive chlorine handle, which allows for the facile construction of molecular libraries via SₙAr chemistry.[4] By varying the nucleophile that displaces the chlorine, researchers can rapidly synthesize a wide array of analogues to probe structure-activity relationships (SAR) for targets such as kinases, GPCRs, and other enzymes.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. Based on data for structurally similar compounds like 6-amino-3-chloropyridazine, the following GHS hazard statements may apply:
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Harmful if swallowed.[7]
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Causes skin irritation.[7]
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Causes serious eye irritation.[7]
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May cause respiratory irritation.[7]
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-Chloro-N-propylpyridazin-3-amine is a valuable and versatile chemical building block for drug discovery and development. Its well-defined structure, predictable spectroscopic signature, and, most importantly, the reactive chlorine atom at the 6-position make it an ideal substrate for generating novel molecular entities. The analytical protocols provided herein offer a robust framework for ensuring the quality and identity of this compound, empowering researchers to confidently employ it in their synthetic campaigns.
References
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Autech Industry Co.,Limited. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. Available from: [Link]
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PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
El-Sayed, N. A. et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Available from: [Link]
-
PubChem. 2-Chloropyridazine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 6-Chloro-4-methylpyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). Available from: [Link]
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]
- 3. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure 1. 6-chloro-N-propylpyridazin-3-amine with atom numbering for NMR assignment.
